molecular formula C₉H₁₅N₅O₄S B013749 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- CAS No. 83701-22-8

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-

Cat. No. B013749
CAS RN: 83701-22-8
M. Wt: 289.31 g/mol
InChI Key: DHVJQUFZGZOFFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-" often involves multi-step reactions, including asymmetric synthesis techniques and intramolecular reactions. For instance, Guenter and Gais (2003) described the asymmetric synthesis of fused bicyclic amino acids via a highly selective allylation and a diastereoselective Pauson-Khand cycloaddition, a method potentially applicable to the synthesis of similar complex molecules (Guenter & Gais, 2003).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through crystallography and spectroscopy. Kumar et al. (2012) presented the molecular structure of a related compound, highlighting intramolecular interactions and conformational details, which are critical for understanding the chemical behavior and reactivity of "2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-" (Kumar et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include cycloaddition, rearrangement, and nucleophilic substitution. Dommaraju et al. (2015) discussed a three-component reaction for synthesizing structurally diverse derivatives, showcasing the compound's versatility in synthetic chemistry (Dommaraju et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are determined by the molecular structure and are essential for understanding the compound's behavior in different environments. For example, the study by Guan et al. (2017) on polyimides containing similar structural units sheds light on how molecular features can influence material properties like refractive index and solubility (Guan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for applications in synthesis and material science. The work of Ammar et al. (2004) on the synthesis and antimicrobial activity of pyrimidine derivatives highlights the functional versatility and potential biological relevance of compounds within this chemical framework (Ammar et al., 2004).

Scientific Research Applications

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in natural product synthesis and have therapeutic relevance, suggesting a potential application area for the compound (Philip et al., 2020).

Insight into Antioxidant Capacity Assays

The compound's relevance in antioxidant capacity assays, specifically through ABTS/PP decolorization, is underscored by its potential to elucidate reaction pathways crucial for evaluating antioxidant capacity. This highlights its utility in comparative analyses and understanding specific reactions, which could bias comparisons between antioxidants (Ilyasov et al., 2020).

Potential in CNS Drug Synthesis

Heterocycles with nitrogen, sulfur, and oxygen atoms, including pyrimidine derivatives, are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. This insight into functional chemical groups might pave the way for developing novel CNS-acting drugs, with the compound being a candidate for further exploration (Saganuwan, 2017).

Role in Optoelectronic Materials

The inclusion of pyrimidine fragments in π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine and its derivatives, due to their structural and electronic properties, are essential for fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements, indicating a direct application of the compound in advanced material science (Lipunova et al., 2018).

Syntheses and Anti-Inflammatory Activities

Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are thoroughly discussed, providing a foundation for the compound's potential use in developing anti-inflammatory agents (Rashid et al., 2021).

Safety And Hazards

According to its Safety Data Sheet (SDS), this compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautionary measures include avoiding ingestion, skin contact, eye contact, and inhalation, and using the compound only in well-ventilated areas .

properties

CAS RN

83701-22-8

Product Name

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-

Molecular Formula

C₉H₁₅N₅O₄S

Molecular Weight

289.31 g/mol

IUPAC Name

(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate

InChI

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,11H,1-5,10H2,(H,15,16,17)

InChI Key

DHVJQUFZGZOFFY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O

synonyms

6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Sulfate;  1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine; 

Origin of Product

United States

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